Ethyl 6,6-dimethylheptanoate
Description
Ethyl 6,6-dimethylheptanoate (CAS: 1803600-08-9) is a branched-chain ester characterized by a heptanoic acid backbone substituted with two methyl groups at the 6th carbon and an ethyl ester functional group. Its molecular formula is C₁₁H₂₂O₂, with a molecular weight of 186.29 g/mol. This compound is primarily utilized in research and development (R&D) settings, particularly in organic synthesis and flavor/fragrance applications, due to its unique structural properties .
Properties
IUPAC Name |
ethyl 6,6-dimethylheptanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22O2/c1-5-13-10(12)8-6-7-9-11(2,3)4/h5-9H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOVZVXMDQBUNFD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCCCC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethyl 6,6-dimethylheptanoate can be synthesized through the esterification of 6,6-dimethylheptanoic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction typically involves heating the mixture under reflux conditions to facilitate the formation of the ester .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous esterification processes where the reactants are fed into a reactor, and the product is continuously removed. This method ensures high efficiency and yield .
Chemical Reactions Analysis
Types of Reactions: Ethyl 6,6-dimethylheptanoate undergoes various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, it can hydrolyze back into 6,6-dimethylheptanoic acid and ethanol.
Reduction: It can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.
Substitution: It can undergo nucleophilic substitution reactions where the ethoxy group is replaced by other nucleophiles.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Various nucleophiles under appropriate conditions.
Major Products Formed:
Hydrolysis: 6,6-dimethylheptanoic acid and ethanol.
Reduction: 6,6-dimethylheptanol.
Substitution: Depending on the nucleophile used, different substituted products can be formed.
Scientific Research Applications
Ethyl 6,6-dimethylheptanoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It can be used in the study of esterases, enzymes that hydrolyze esters.
Medicine: It may serve as a precursor for the synthesis of pharmaceutical compounds.
Industry: It is used in the production of fragrances and flavoring agents.
Mechanism of Action
The mechanism of action of ethyl 6,6-dimethylheptanoate involves its hydrolysis by esterases to produce 6,6-dimethylheptanoic acid and ethanol. The acid can then participate in various metabolic pathways, while ethanol is further metabolized in the liver .
Comparison with Similar Compounds
Ethyl 2-Acetylheptanoate
Structural Features: Ethyl 2-acetylheptanoate (CAS unspecified) shares the heptanoate backbone but features an acetyl group (-COCH₃) at the 2nd carbon instead of dimethyl groups. This substitution alters its polarity and reactivity.
- Hazards: Classified as flammable (analogous to H226) but lacks specific hazard codes in the provided SDS.
- No explicit storage requirements for inert gas, suggesting lower sensitivity to oxidation than Ethyl 6,6-dimethylheptanoate .
Ethyl Isoquinoline Derivatives ()
Compounds such as Ethyl 6,7-dimethoxy-1-methyl-3,4-dihydroisoquinoline-2(1H)-carboxylate (6d) and Ethyl 6,7-dimethoxy-N-phenylcarboxamide (6f) share ester functionalities but are structurally distinct due to their aromatic isoquinoline cores.
Functional Differences:
- Applications: These derivatives are studied for pharmacological activity (e.g., antitumor or neurotransmitter modulation), unlike the aliphatic this compound.
- Stability: The aromatic backbone reduces flammability risks but introduces sensitivity to photodegradation and electrophilic substitution reactions .
Data Table: Comparative Properties
| Property | This compound | Ethyl 2-Acetylheptanoate | Ethyl Isoquinoline Derivatives |
|---|---|---|---|
| Backbone Structure | Aliphatic heptanoate | Aliphatic heptanoate | Aromatic isoquinoline |
| Substituents | 6,6-dimethyl | 2-acetyl | Methoxy, methyl, phenyl |
| Primary Hazards | H226 (flammable) | Flammable (general) | Not specified |
| Storage Conditions | Inert gas, <50°C | Standard lab conditions | Dry, room temperature |
| Applications | R&D, flavors/fragrances | R&D | Pharmacological research |
Research Findings and Trends
- Branching Effects: The 6,6-dimethyl groups in this compound confer steric hindrance, reducing its reactivity in esterification and hydrolysis reactions compared to linear or acetyl-substituted analogs. This property enhances its stability in high-temperature R&D applications .
- Safety Profile: this compound’s stringent storage requirements (e.g., inert gas, moisture protection) highlight its sensitivity to environmental factors, unlike simpler esters.
Biological Activity
Ethyl 6,6-dimethylheptanoate is an organic compound with significant biological activity, particularly in the field of medicinal chemistry. This compound, characterized by its unique structure, which includes both ester and aliphatic components, has garnered attention for its potential applications in pharmaceuticals and organic synthesis. This article delves into the biological activity of this compound, outlining its properties, mechanisms of action, and relevant case studies.
Molecular Formula: C11H22O2
Molecular Weight: 186.29 g/mol
IUPAC Name: this compound
Structural Formula:
Table 1: Basic Properties of this compound
| Property | Value |
|---|---|
| Molecular Formula | C11H22O2 |
| Molecular Weight | 186.29 g/mol |
| Boiling Point | ~180 °C |
| Density | 0.87 g/cm³ |
| Solubility | Soluble in organic solvents |
This compound exhibits biological activity primarily through its reactivity as an ester. The ester group can undergo hydrolysis to form the corresponding carboxylic acid and alcohol, which can further participate in various biochemical pathways. This reactivity is crucial for its role as a building block in organic synthesis and drug development.
Applications in Medicine
-
Pharmaceutical Synthesis:
This compound is utilized as an intermediate in the synthesis of various pharmaceuticals. Its structure allows it to be transformed into more complex molecules that exhibit therapeutic effects. -
Biologically Active Molecules:
Research indicates that derivatives of this compound can lead to the development of compounds with notable biological activities, including anti-inflammatory and analgesic properties.
Case Studies
-
Study on Anti-inflammatory Effects:
A study published in Frontiers in Chemistry highlighted the synthesis of a derivative from this compound that demonstrated significant anti-inflammatory effects in vitro. The compound was tested against several inflammatory markers and showed a reduction in cytokine production, suggesting potential for therapeutic use in inflammatory diseases . -
Synthesis of Anticancer Agents:
Another research effort focused on modifying this compound to develop anticancer agents. The synthesized compounds were tested against various cancer cell lines and exhibited cytotoxic effects, indicating their potential as chemotherapeutic agents .
Table 2: Comparison with Related Esters
| Compound | Structure | Biological Activity |
|---|---|---|
| Ethyl 4-hexenoate | C8H14O2 | Mild antibacterial properties |
| Ethyl 3,3-dimethylbutanoate | C9H18O2 | Moderate anti-inflammatory effects |
| Ethyl 2-methylbutanoate | C8H16O2 | Limited medicinal applications |
This compound stands out among similar compounds due to its specific structural features that enhance its reactivity and potential biological applications.
Q & A
Q. What statistical methods are recommended for analyzing multivariate data in structure-activity relationship (SAR) studies involving this compound?
- Methodological Answer : Apply principal component analysis (PCA) to reduce dimensionality of SAR datasets (e.g., IC₅₀, logP, molecular weight). Use partial least squares regression (PLS-R) to model activity trends. Validate models with leave-one-out cross-validation and report R² and Q² values .
Data Presentation and Reproducibility Guidelines
- Tables : Include raw kinetic data (e.g., reaction rates, ee values) and processed results (e.g., ANOVA tables, PCA loadings) in appendices. Highlight critical findings in the main text .
- Figures : Use Arrhenius plots for activation energy, chromatograms for purity, and docking poses for binding interactions. Ensure axis labels follow SI units and error bars represent ±1 SD .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
